molecular formula C13H14F3NO2 B6269188 ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate CAS No. 2576582-18-6

ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate

Cat. No.: B6269188
CAS No.: 2576582-18-6
M. Wt: 273.3
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Description

Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate is an organic compound that features a trifluoromethyl group, an ethyl ester, and a benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate typically involves the aza-Michael addition of benzylamine to α,β-unsaturated esters. This reaction can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions, which enhances the reaction efficiency and yield . The reaction proceeds as follows:

  • Benzylamine is added to ethyl 4,4,4-trifluorobut-2-enoate in the presence of a catalytic amount of DBU.
  • The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
  • The product is then purified by standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, solvent-free conditions and microwave-assisted synthesis can be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

Major Products:

    Nucleophilic Substitution: Products include azides or nitriles.

    Oxidation: Products include imines or amides.

    Reduction: Products include alcohols.

Scientific Research Applications

Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique trifluoromethyl group imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate involves its interaction with various molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(benzylamino)-4,4,4-trifluorobut-2-enoate can be compared with similar compounds such as:

    Ethyl 3-(benzylamino)propanoate: Lacks the trifluoromethyl group, resulting in different physicochemical properties and reactivity.

    Ethyl 3-(benzylamino)-3-(4-nitrophenyl)propanoate: Contains a nitrophenyl group, which significantly alters its electronic properties and reactivity.

    Ethyl 3-(benzylamino)-4,4,4-trifluorobutyrate: Similar structure but lacks the double bond, affecting its reactivity and applications.

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

2576582-18-6

Molecular Formula

C13H14F3NO2

Molecular Weight

273.3

Purity

91

Origin of Product

United States

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